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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238 Get Quote

An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

This technical guide provides a comprehensive overview of 3-(3-
Chlorophenoxy)propylamine, including its chemical identity, structural information, and

physicochemical properties. It is intended for researchers, scientists, and professionals

involved in drug development and chemical synthesis.

Chemical Identifier and Molecular Structure
3-(3-Chlorophenoxy)propylamine is a chemical compound utilized primarily as an

intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

and agricultural sectors.[1][2]

CAS Number: 116753-50-5[3][4]

Molecular Structure:

The structure consists of a propylamine chain linked via an ether bond to a 3-chlorophenyl

group.

Caption: Molecular structure of 3-(3-Chlorophenoxy)propylamine.

Physicochemical and Spectroscopic Data
The key properties of 3-(3-Chlorophenoxy)propylamine are summarized below.
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Table 1: Physicochemical Properties

Property Value Reference

CAS Number 116753-50-5 [3][4]

Molecular Formula C₉H₁₂ClNO [3][4][5]

Molecular Weight 185.65 g/mol [3][4][5]

Physical Form Solid [5]

InChI

1S/C9H12ClNO/c10-8-3-1-4-

9(7-8)12-6-2-5-11/h1,3-

4,7H,2,5-6,11H2

[3][4][5]

InChI Key
KZQPDVZJHZMSKO-

UHFFFAOYSA-N
[3][4][5]

| SMILES | NCCCOc1cccc(Cl)c1 |[5] |

Note: Spectroscopic data for the specific title compound is not readily available in the provided

search results. The following table represents typical expected data based on analogous

structures like 3-(2-Chlorophenoxy)propan-1-amine.[2]

Table 2: Representative Spectroscopic Data (Based on Analogs)
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Technique Expected Peaks / Signals

¹H NMR

Signals corresponding to aromatic
protons (approx. δ 6.8-7.4 ppm), the
methylene group adjacent to the ether
oxygen (-O-CH₂-, approx. δ 3.9-4.1 ppm),
the methylene group adjacent to the
amine (-CH₂-NH₂, approx. δ 2.8-3.0 ppm),
and the central methylene group (-CH₂-
CH₂-CH₂-, approx. δ 1.9-2.1 ppm).

¹³C NMR

Resonances for aromatic carbons, including the

carbon bearing the chlorine and the carbon

attached to the ether oxygen, as well as distinct

signals for the three aliphatic carbons of the

propylamine chain.

Mass Spec (MS)

A molecular ion peak [M]+ corresponding to the

molecular weight (185.65), and characteristic

fragmentation patterns including the loss of the

propylamine side chain.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C

stretching (ether), and C-Cl stretching (aromatic chloride).[2] |

Experimental Protocols
Synthesis via Nucleophilic Substitution
A common method for synthesizing phenoxypropylamines is through nucleophilic substitution.

[2] This protocol is a representative example based on the synthesis of similar compounds.
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Reactants:
- 3-Chlorophenol

- 3-Bromopropylamine Hydrobromide
- Base (e.g., K₂CO₃)

Dissolve in a polar aprotic
solvent (e.g., DMF)

1. Combine

Heat reaction mixture
(e.g., 80°C, 12 hrs)

2. Initiate Reaction

Aqueous Workup:
- Quench reaction

- Extract with organic solvent

3. Isolate Crude Product

Purification:
- Column Chromatography

4. Purify

Final Product:
3-(3-Chlorophenoxy)propylamine

5. Obtain Pure Compound

Click to download full resolution via product page

Caption: General workflow for synthesis via nucleophilic substitution.
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Detailed Methodology:

Reactant Preparation: In a round-bottom flask, combine 3-chlorophenol (1 equivalent), 3-

bromopropylamine hydrobromide (1.1 equivalents), and a base such as potassium

carbonate (K₂CO₃, 2.5 equivalents).

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide

(DMF), to the flask.

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several

hours (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by adding water and extract the product into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and

concentrate it under reduced pressure to obtain the crude product.

Purification: Purify the crude product using column chromatography on silica gel to yield the

pure 3-(3-Chlorophenoxy)propylamine.

Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using a standard

analytical workflow.

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirm the proton environment and structural integrity.

¹³C NMR: Confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: Identify the key functional groups present in the molecule.[2]

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid

Chromatography (HPLC).
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Applications in Research and Development
3-(3-Chlorophenoxy)propylamine serves as a valuable building block in medicinal chemistry

and drug discovery. Its structural motifs are found in various biologically active molecules.

3-(3-Chlorophenoxy)propylamine
(Building Block)

Chemical Synthesis &
Functional Group Modification

Compound Library Generation

High-Throughput Screening
(Biological Assays)

Hit Identification &
Lead Generation

Lead Optimization
(Structure-Activity Relationship)

Preclinical Drug Candidate

Click to download full resolution via product page

Caption: Role of 3-(3-Chlorophenoxy)propylamine in a drug discovery workflow.
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Pharmaceutical Intermediates: The compound is a precursor for synthesizing active

pharmaceutical ingredients (APIs), particularly those targeting the central nervous system,

such as antidepressants or anxiolytics.[1][2][6] Its structure is analogous to intermediates

used in the synthesis of β-adrenergic antagonists (beta-blockers) and serotonin reuptake

inhibitors.[2]

Agricultural Chemicals: The chlorophenoxy amine structure suggests potential use as a

building block for herbicides or pesticides, similar to other phenoxyacetic acid derivatives.[1]

[2]

Chemical Research: It is used in laboratories to explore structure-activity relationships (SAR)

and develop new chemical entities with novel biological profiles.[1] The presence of the

chlorine atom can influence the lipophilicity and metabolic stability of derivative compounds.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 3-(3-Chlorophenoxy)propylamine hcl [smolecule.com]

2. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]

3. 116753-50-5|3-(3-氯苯氧基)丙胺|3-(3-Chlorophenoxy)propylamine|-范德生物科技公司
[bio-fount.com]

4. 3-(3-Chlorophenoxy)propan-1-amine HCl | CymitQuimica [cymitquimica.com]

5. 3-(3-Chlorophenoxy)-1-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

6. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]

To cite this document: BenchChem. [3-(3-Chlorophenoxy)propylamine CAS number and
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-
number-and-molecular-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s8243372
https://www.vulcanchem.com/product/vc13503645
https://www.myskinrecipes.com/shop/en/phenoxyalkyl-amines/69445--3-3-fluorophenoxypropylamine.html
https://www.vulcanchem.com/product/vc13503645
https://www.smolecule.com/products/s8243372
https://www.vulcanchem.com/product/vc13503645
https://www.smolecule.com/products/s8243372
https://www.myskinrecipes.com/shop/en/phenoxyalkyl-amines/69445--3-3-fluorophenoxypropylamine.html
https://www.benchchem.com/product/b049238?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s8243372
https://www.vulcanchem.com/product/vc13503645
http://bio-fount.com/cn/goods2/7844_1351.html
http://bio-fount.com/cn/goods2/7844_1351.html
https://cymitquimica.com/es/productos/IN-DA000D6V/116753-50-5/3-3-chlorophenoxypropan-1-amine-hcl/
https://www.sigmaaldrich.com/SG/en/product/aldrich/cds002045
https://www.myskinrecipes.com/shop/en/phenoxyalkyl-amines/69445--3-3-fluorophenoxypropylamine.html
https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-number-and-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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